molecular formula C8H21NOSi2 B7723588 N,O-Bis(trimethylsilyl)acetamide

N,O-Bis(trimethylsilyl)acetamide

Cat. No.: B7723588
M. Wt: 203.43 g/mol
InChI Key: SIOVKLKJSOKLIF-CMDGGOBGSA-N
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Description

N,O-Bis(trimethylsilyl)acetamide is a useful research compound. Its molecular formula is C8H21NOSi2 and its molecular weight is 203.43 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilyl (1E)-N-trimethylsilylethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIOVKLKJSOKLIF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,O-Bis(trimethylsilyl)acetamide
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CAS No.

10416-59-8
Record name N,O-Bis(trimethylsilyl)acetamide
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Record name Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
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Record name Trimethylsilyl N-trimethylsilylacetamidate
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Record name BIS(TRIMETHYLSILYL)ACETAMIDE
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Historical Context and Evolution of Its Applications in Chemical Synthesis

The introduction of N,O-Bis(trimethylsilyl)acetamide into the chemical literature marked a significant advancement in the field of organosilicon chemistry. Its synthesis was first reported in 1963, providing chemists with a new and highly reactive reagent. dshs-koeln.de Initially, the primary application of BSA was in analytical chemistry, specifically for the preparation of volatile trimethylsilyl (B98337) (TMS) derivatives of polar compounds for analysis by gas chromatography (GC). chemicalbook.comresearchgate.net This process, known as derivatization or silylation, converts non-volatile or thermally unstable molecules into species that are more amenable to GC analysis. wordpress.comsigmaaldrich.com

As researchers grew to understand its properties, the application of BSA evolved significantly, expanding from an analytical derivatization reagent to a versatile tool in chemical synthesis. chemicalbook.com Chemists began to leverage its potent silylating power to introduce trimethylsilyl protecting groups onto various functional groups, including alcohols, amines, carboxylic acids, and amides. wikipedia.orggoogle.com The trimethylsilyl group serves as a temporary shield, preventing reactive sites from undergoing unwanted reactions during a multi-step synthesis. cfsilicones.com This protective strategy became particularly attractive because the silyl (B83357) group could be easily removed under mild conditions when its protective function was no longer needed. researchgate.net

This evolution saw BSA employed in increasingly complex synthetic operations, including the synthesis of peptides, nucleosides, and other biologically relevant molecules where selective protection of functional groups is critical. ontosight.aichemicalbook.com Its use demonstrated a shift from a purely analytical aid to a fundamental reagent in the strategic construction of intricate molecular architectures.

Contemporary Significance As a Versatile Silylating Agent

In modern chemistry, N,O-Bis(trimethylsilyl)acetamide is recognized as one of the most powerful and widely used silylating agents. sigmaaldrich.comsigmaaldrich.com Silylation is a chemical modification that replaces an active hydrogen atom in a functional group (like -OH, -NH₂, or -COOH) with a trimethylsilyl (B98337) group, (CH₃)₃Si-. sigmaaldrich.comsigmaaldrich.com BSA is highly effective for this purpose, reacting readily with a broad range of compounds containing active hydrogens. sigmaaldrich.com

The widespread use of BSA stems from several key advantages:

High Reactivity: BSA is a more potent silyl (B83357) donor than many other reagents, such as trimethylsilyl chloride (TMCS) or hexamethyldisilazane (B44280) (HMDS), allowing for the efficient silylation of even sterically hindered or less reactive functional groups. chemicalbook.comunishivaji.ac.in

Mild Reaction Conditions: Silylation with BSA typically proceeds under mild and neutral conditions, which is crucial when working with sensitive molecules that might degrade under harsh acidic or basic environments. chemicalbook.com

Volatile Byproducts: The reaction of BSA with a substrate produces the desired silylated product and the byproduct N-trimethylsilylacetamide, which itself can be converted to acetamide (B32628). wikipedia.orgwikipedia.org These byproducts are sufficiently volatile to be easily removed from the reaction mixture by evaporation, simplifying the purification process. chemicalbook.comsigmaaldrich.com

Good Solvent Properties: BSA can often act as its own solvent, although other nonprotic solvents like dimethylformamide (DMF) or pyridine (B92270) are sometimes used to enhance efficiency. sigmaaldrich.comsigmaaldrich.com

The general reactivity order for the silylation of different functional groups with reagents like BSA is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Within these classes, reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary or tertiary ones. sigmaaldrich.comsigmaaldrich.com

PropertyThis compound (BSA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl Chloride (TMCS)
Formula C₈H₂₁NOSi₂C₈H₁₈F₃NOSi₂C₃H₉SiCl
Molecular Weight 203.43 g/mol 257.40 g/mol 108.64 g/mol
Silylating Power HighVery High dshs-koeln.deModerate
Byproducts N-trimethylsilylacetamide, Acetamide (Volatile) wikipedia.orgN-trimethylsilyltrifluoroacetamide, Trifluoroacetamide (Very Volatile) dshs-koeln.deHCl (Corrosive) wikipedia.org
Reaction Conditions Neutral, Mild chemicalbook.comNeutral, MildOften requires a base (e.g., triethylamine) to neutralize HCl wikipedia.org

Overview of Research Trajectories and Scope Within Organic and Analytical Chemistry

Conventional Synthesis from Acetamide (B32628) and Chlorotrimethylsilane (B32843)

The most common and established method for synthesizing this compound involves the reaction of acetamide with an excess of chlorotrimethylsilane (TMSCl). chemicalbook.comthieme-connect.comwikipedia.org This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. chemicalbook.comwikipedia.org The neutralization of HCl is crucial as it drives the reaction towards the formation of BSA and prevents the protonation of the desired product. google.com

CH₃C(O)NH₂ + 2 (CH₃)₃SiCl + 2 (C₂H₅)₃N → CH₃C(OSi(CH₃)₃)N(Si(CH₃)₃) + 2 (C₂H₅)₃N·HCl

This method is known for its reliability and is used for the commercial production of BSA. thieme-connect.comchemicalbook.com The reaction conditions are generally mild, and the by-product, triethylamine hydrochloride, can be easily removed by filtration. chemicalbook.com

Alternative Synthetic Pathways (e.g., via Hexamethyldisilazane)

An alternative route to BSA involves the use of hexamethyldisilazane (B44280) (HMDS). ontosight.ai This method offers a different approach to silylation, where HMDS acts as the silylating agent. The reaction of acetamide with HMDS also produces BSA. While less common than the chlorotrimethylsilane route, it provides another synthetic option. Mixtures containing BSA, HMDS, and other silylating agents like 1-(trimethylsilyl)imidazole (TMSI) are also commercially available for specific derivatization applications in gas chromatography. vwr.comavantorsciences.com

Catalytic Strategies in this compound Synthesis

The efficiency, yield, and purity of BSA synthesis can be significantly improved through the use of catalysts. Both organic base catalysts and more advanced two-component systems have been developed to optimize the production of this important reagent.

Role of Organic Base Catalysts (e.g., Triethylamine, Dimethylaniline, Imidazole)

Organic bases play a critical role in the synthesis of BSA, primarily by acting as acid scavengers. google.comjmaterenvironsci.com As mentioned in the conventional synthesis, triethylamine is widely used to neutralize the HCl formed when using chlorotrimethylsilane. chemicalbook.comwikipedia.org This prevents the reaction from stalling and protects the acid-sensitive product.

Advances in Two-Component Catalysis for Enhanced Yield and Purity

To further enhance the synthesis of BSA, two-component catalyst systems have been developed. A notable example is the use of a combination of dimethylaniline and imidazole (B134444) as catalysts in the reaction between acetamide and trimethylchlorosilane, with triethylamine still present as an acid scavenger. google.comchemicalbook.com This dual catalytic approach has been shown to significantly accelerate the reaction, reducing the reaction time from 8-18 hours in conventional industrial processes to 4-4.5 hours. google.com

This method also allows for lower reaction temperatures (33-39°C compared to 40-65°C) and distillation temperatures (73°C instead of 90°C), which minimizes the decomposition and polymerization of the BSA product. google.com The use of this two-component catalyst system has been reported to achieve high purity (99.51-99.62%) and excellent single-pass yields (91.33-93.66%). google.comchemicalbook.com

Table 1: Comparison of BSA Synthesis Methods

Synthesis Method Key Reagents Catalyst(s) Typical Reaction Time Reported Yield Reported Purity
Conventional Acetamide, Chlorotrimethylsilane Triethylamine 8-18 hours Good Good

| Two-Component Catalysis | Acetamide, Chlorotrimethylsilane | Dimethylaniline, Imidazole, Triethylamine | 4-4.5 hours | 91.33-93.66% google.comchemicalbook.com | 99.51-99.62% google.comchemicalbook.com |

Stability Enhancement Techniques for this compound

This compound is known to be sensitive to moisture and can be thermally unstable, which can limit its applications and shelf life. thieme-connect.comchemicalbook.com Research has been conducted to improve its stability, particularly against thermal decomposition.

One effective method for stabilizing BSA involves the addition of a small amount of a 2-mercaptobenzothiazole (B37678) derivative. google.com These compounds act as stabilizers, preventing the decomposition of BSA even when heated at high temperatures (e.g., 150°C for 2 hours). google.com The addition of these stabilizers significantly expands the viable temperature range for the use of BSA. google.com Without a stabilizer, BSA shows noticeable decomposition under such conditions. google.com

It is also important to handle and store BSA under dry conditions to prevent hydrolysis. lobachemie.comsigmaaldrich.com

A Deep Dive into the Silylation Powerhouse: this compound

This compound, commonly referred to as BSA, stands as a cornerstone reagent in the realm of organic and analytical chemistry. This powerful silylating agent is prized for its ability to enhance the volatility and thermal stability of a wide array of compounds, making them amenable to techniques like gas chromatography. wikipedia.orgsigmaaldrich.com This article delves into the fundamental reaction mechanisms and intricate silylation chemistry of BSA, providing a detailed exploration of its reactivity and utility.

Applications of N,o Bis Trimethylsilyl Acetamide in Advanced Organic Synthesis

Strategic Functional Group Protection

The primary application of BSA in organic synthesis is the protection of active hydrogen-containing functional groups. wikipedia.org This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic transformations. google.com Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) group, renders the functional group less reactive. sigmaaldrich.comrestek.com The resulting TMS derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. sigmaaldrich.comsigmaaldrich.com

Selective Protection of Hydroxyl Groups (Alcohols, Phenols, Enols)

BSA is highly effective for the silylation of hydroxyl groups in alcohols, phenols, and enols. chemicalbook.comsigmaaldrich.com The reaction proceeds by the displacement of the active proton in the -OH group. sigmaaldrich.comsigmaaldrich.com The general order of reactivity for silylation with BSA is alcohols > phenols. sigmaaldrich.com Steric hindrance plays a significant role, with the ease of reactivity for alcohols following the order: primary > secondary > tertiary. sigmaaldrich.com

Under mild conditions, BSA quantitatively converts unhindered hydroxyl groups to their corresponding trimethylsilyl ethers. sigmaaldrich.comsigmaaldrich.com For more sterically hindered or less reactive hydroxyls, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reactivity of BSA. sigmaaldrich.com The combination of BSA and dimethylformamide (DMF) is particularly effective for the derivatization of phenols. thomassci.com

BSA is also utilized in the formation of silyl (B83357) enol ethers from enolizable carbonyl compounds. organic-chemistry.orgresearchgate.net This transformation is valuable as silyl enol ethers are key intermediates in various carbon-carbon bond-forming reactions. wikipedia.org

Table 1: Reactivity of Hydroxyl-Containing Compounds with BSA

Compound TypeGeneral ReactivityConditionsNotes
Primary AlcoholsHighMild, often at room temperatureQuantitative conversion
Secondary AlcoholsModerateMay require heating or a catalyst (e.g., TMCS)Slower reaction than primary alcohols
Tertiary AlcoholsLowOften requires forcing conditions and a catalystSteric hindrance significantly reduces reactivity
PhenolsHighMild, often enhanced by solvents like DMFReadily forms TMS ethers
EnolsHighReadily forms silyl enol ethersImportant for subsequent C-C bond formation

Derivatization and Protection of Carboxylic Acid Moieties

Carboxylic acids are readily derivatized by BSA to form trimethylsilyl esters. iright.commidlandsci.com This protection is essential in multi-step syntheses where the acidic proton of the carboxyl group could interfere with subsequent reactions involving basic or nucleophilic reagents. The silylation of carboxylic acids with BSA is generally rapid and quantitative. sigmaaldrich.com The resulting TMS esters are more volatile and thermally stable, which can be advantageous for purification and analysis by gas chromatography. sigmaaldrich.comthomassci.com

The mechanism involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSA. sigmaaldrich.com The ease of derivatization for carboxylic acids is generally higher than that for amines and amides but lower than for alcohols and phenols. sigmaaldrich.com

Protective Silylation of Amine and Amide Functional Groups

BSA is a potent reagent for the protection of primary and secondary amines and amides. sigmaaldrich.comchemicalbook.com The reaction involves the replacement of the active hydrogen on the nitrogen atom with a TMS group. sigmaaldrich.com The reactivity of amines with BSA follows the order: primary > secondary. sigmaaldrich.com

While BSA alone can silylate many amines and amides, the addition of a catalyst like TMCS is often necessary for less reactive or sterically hindered substrates. sigmaaldrich.com The resulting N-trimethylsilyl derivatives are less nucleophilic and basic than the parent amines and amides, effectively protecting them from undesired reactions. This protective strategy is valuable in peptide synthesis and other complex molecular constructions. chemicalbook.comnbinno.com

Protection of Unsaturated Bonds and Carbonyl Groups

While BSA's primary role is the protection of active hydrogen-containing functional groups, it can also be used to generate silyl enol ethers from enolizable ketones and aldehydes. organic-chemistry.orgresearchgate.net This reaction effectively protects the enolizable form of the carbonyl compound and provides a versatile intermediate for further synthetic manipulations. wikipedia.org The formation of silyl enol ethers from carbonyl compounds using BSA has been demonstrated in various ionic liquids, with the nature of the cation influencing the reaction yield. organic-chemistry.org It is important to note that BSA does not directly protect the carbonyl group itself but rather its enol tautomer.

Application in Oligonucleotide Synthesis for Sensitive Group Protection

In the synthesis of oligonucleotides, particularly via the phosphoramidite method, the protection of exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine) is critical to prevent side reactions during the coupling steps. atdbio.combiotage.com BSA is employed as a silylating agent to pre-activate the nucleobase by protecting these sensitive amino groups before the glycosylation reaction, a key step in nucleoside synthesis. thieme-connect.comresearchgate.net This transient protection strategy ensures that the desired N-glycosidic bond is formed selectively. atdbio.com The silylated nucleobases are more soluble in organic solvents and more reactive towards the sugar component in the presence of a Lewis acid catalyst. umich.edu

Activation of Functional Groups for Complex Molecular Assembly

Beyond its role in protection, BSA can also serve as an activator for certain functional groups, facilitating the construction of complex molecules. cenmed.comchemicalbook.com For instance, in peptide synthesis, the in situ silylation of α-amino esters with BSA can activate the amine group, promoting amide bond formation with peptidyl thiol esters without significant racemization. researchgate.net

Furthermore, BSA has been used in combination with other reagents to activate functional groups for cyclization reactions. For example, it has been employed in the synthesis of certain heterocyclic compounds where it is believed to activate a nitro group, facilitating an intramolecular cyclization. researchgate.net In the synthesis of nucleosides, BSA's activation of the nucleobase is a crucial step for the subsequent coupling with a protected sugar derivative. thieme-connect.com

Table 2: Summary of BSA Applications in Functional Group Protection and Activation

Functional GroupApplicationResulting DerivativeKey Advantages
Hydroxyl (Alcohols, Phenols)ProtectionTrimethylsilyl etherMild conditions, high yield, volatile byproducts
Carboxylic AcidProtectionTrimethylsilyl esterPrevents interference from acidic proton, increases volatility
Amine/AmideProtectionN-Trimethylsilyl amine/amideReduces nucleophilicity and basicity, useful in peptide synthesis
Carbonyl (enolizable)Protection/Intermediate FormationSilyl enol etherCreates versatile synthetic intermediate
Nucleobase Amino GroupsProtection/ActivationN-Silylated nucleobaseEnables selective N-glycosylation in oligonucleotide synthesis
Amines (in peptide synthesis)ActivationN-SilylamineFacilitates amide bond formation

Facilitation of Nucleoside Synthesis (e.g., Vorbrüggen Glycosylation)

The synthesis of nucleosides, fundamental components of nucleic acids, is a cornerstone of medicinal chemistry and molecular biology. The Vorbrüggen reaction is a prominent method for forming the critical N-glycosidic bond between a nucleobase and a sugar moiety. In this reaction, N,O-Bis(trimethylsilyl)acetamide plays a crucial role as an activating agent. thieme-connect.comresearchgate.net

The process generally involves the pre-activation of the nucleobase through silylation with BSA. researchgate.net This step enhances the nucleophilicity of the base and increases its solubility in non-polar organic solvents. The silylated nucleobase then reacts with an acylated sugar, typically in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the desired nucleoside. thieme-connect.comresearchgate.net

Research has demonstrated the efficiency of this methodology. For instance, a one-step, microwave-assisted Vorbrüggen glycosylation protocol using BSA for in-situ silylation has been developed. researchgate.net This method allows for the rapid synthesis of a diverse library of nucleosides from a wide range of nitrogen-containing heteroaromatic bases with yields reaching up to 51%. thieme-connect.comresearchgate.net The use of BSA is compatible with various pyrimidine (B1678525) and purine (B94841) bases, including those that are sterically hindered. chemicalbook.com

Table 1: Examples of Vorbrüggen Glycosylation using BSA

NucleobaseSugar DonorLewis AcidConditionsProductYield (%)Reference
5-Fluorocytosine1,3-Oxathiolanyl AcetateTMSCl/NaI/H₂OCH₂Cl₂, rt(±)-FTC Precursor>95 researchgate.net
N-Acetylcytosine1,3-Oxathiolanyl AcetateTMSCl/NaI/H₂OCH₂Cl₂, rt(±)-3TC Precursor95 researchgate.net
Various N-HeterocyclesAcylated RiboseTMSOTfMicrowave, 130°C, 5 minDiverse Nucleosidesup to 51 researchgate.net

This table is interactive and can be sorted by column.

Activation of Thiol Acids for Amide and Peptide Bond Formation

This compound serves as an efficient activator for thiol acids, enabling the formation of amide and peptide bonds under mild conditions. thieme-connect.comresearchgate.net This application is particularly valuable as it proceeds without significant racemization, a common challenge in peptide synthesis. researchgate.net

The mechanism involves the in-situ generation of an O-silylthionoester intermediate. This occurs through an initial S-silylation of the thiol acid by BSA, followed by a spontaneous S-to-O silatropic rearrangement. thieme-connect.comresearchgate.net This reactive intermediate then readily couples with primary or secondary amines at room temperature to form a tetrahedral intermediate. researchgate.net Subsequent migration of the silicon atom from oxygen back to sulfur facilitates the elimination of trimethylsilanethiol, yielding the final amide or peptide product. thieme-connect.comresearchgate.net This method provides a straightforward protocol for activating a thiol acid for peptide bond formation at neutral pH with excellent stereochemical fidelity. researchgate.net

Utility in Heterocycle Synthesis

The applications of BSA extend to the synthesis of complex heterocyclic structures. chemicalbook.comcenmed.com It can be employed as a reagent for in-situ protection to enhance the reactivity of substrates in subsequent transformations. For example, in the synthesis of derivatives of the plant-growth regulator AHX, BSA is used to protect the nitrogen atoms of the imidazole (B134444) and amide groups. rsc.org This silylation facilitates a smooth alkylation reaction that would otherwise not proceed efficiently. rsc.org

Furthermore, BSA, in combination with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the intermolecular cyclization of nitroarenes that possess an unsaturated side chain. researchgate.net This reaction leads to the formation of pyrrolo[3,2,-b]quinoline derivatives, demonstrating the utility of BSA in constructing fused heterocyclic systems. researchgate.net

Table 2: Heterocycle Synthesis Facilitated by BSA

Starting MaterialKey ReagentsHeterocyclic Product TypeKey Role of BSAReference
Plant regulator AHXBSA, DBU, Alkylating agentN-alkylated ImidazoleIn-situ protection of N-H groups rsc.org
ortho-Cyanomethylated nitroarenesBSA, DBUPyrrolo[3,2-b]quinolinePromotes cyclization researchgate.net

This table is interactive and can be sorted by column.

This compound as a Catalytic or Stoichiometric Base

Beyond its primary role as a silylating agent, this compound can also function as a Brønsted base precursor in various transition metal-catalyzed reactions. chemicalbook.comcenmed.comsigmaaldrich.com This dual functionality makes it a versatile reagent in modern organic synthesis.

Role in Tsuji-Trost Reactions

The Tsuji-Trost reaction is a powerful palladium-catalyzed allylic substitution that forms carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reaction proceeds via a π-allyl palladium intermediate formed by the oxidative addition of a Pd(0) catalyst to an allylic substrate. organic-chemistry.org This intermediate is then attacked by a nucleophile. wikipedia.org

In this context, BSA is often used as a base or additive. scispace.com For example, the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate proceeds efficiently in the presence of BSA, a palladium catalyst, and a chiral ligand, affording the product in high yield (89%) and excellent enantioselectivity (99% ee). scispace.com

Application in Enantioselective Palladium-Catalyzed Allylic Alkylation

The enantioselective variant of the Tsuji-Trost reaction, often termed the Trost Asymmetric Allylic Alkylation (AAA), is a critical method for constructing chiral molecules. wikipedia.org BSA has been instrumental in the development of highly selective catalyst systems for this transformation.

In one notable example, an amine-diaminophosphine oxide ligand precursor is transformed in situ into the active diamidophosphite-amine ligand using BSA. acs.org The resulting palladium catalyst effectively promotes the allylic alkylation of various 2-substituted cycloalkenyl carbonates with malonates, achieving high enantioselectivities of up to 92% ee. acs.org The use of BSA is crucial for the generation of the active catalytic species under the reaction conditions.

Table 3: Enantioselective Allylic Alkylation Involving BSA

Allylic SubstrateNucleophileCatalyst System (Pd Source / Ligand / Additive)Enantiomeric Excess (ee)Yield (%)Reference
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate[Pd(η³-C₃H₅)Cl]₂ / (R)-i-Pr₂N-PHEST / BSA, LiOAc99%89 scispace.com
2-Substituted Cycloalkenyl CarbonatesMalonatesPd / (S,RP)-Ph-Diaphox (precursor) / BSAup to 92%Not specified acs.org

This table is interactive and can be sorted by column.

This compound in Peptide Synthesis Methodologies

The formation of the peptide bond is a fundamental transformation in chemical biology. khanacademy.org this compound has been incorporated into novel methodologies to streamline and improve the efficiency of peptide synthesis.

One innovative approach utilizes a combination of BSA and N-hydroxysuccinimide (NHS) esters as coupling agents for dipeptide synthesis. chemicalbook.comresearchgate.net This method allows the coupling reaction to be performed under mild conditions without the need for an additional acid or base. researchgate.net A key advantage of this strategy is the ease of purification, as all byproducts and excess reactants are water-soluble or readily hydrolyzable and can be removed by a simple water-washing step. chemicalbook.comresearchgate.net

Another significant application involves the use of BSA to facilitate peptide synthesis with unprotected amino acids. chemrxiv.org Traditionally, peptide synthesis requires the use of Nα-protecting groups to prevent unwanted side reactions, which necessitates additional protection and deprotection steps. springernature.com By treating unprotected amino acids with BSA, they are spontaneously converted into N,O-bis(trimethylsilyl)amino acids or O-silylamino acids in situ. chemrxiv.org This transient modification addresses the inherent solubility and nucleophilicity issues of zwitterionic amino acids, allowing them to react efficiently with activated amino acid esters to form dipeptides in high yields (e.g., 95%) without detectable epimerization. chemrxiv.org

Dipeptide Synthesis via this compound/N-hydroxysuccinimide Ester (BSA/NHS) Coupling

A simple and efficient method for dipeptide synthesis utilizes this compound in conjunction with N-hydroxysuccinimide (NHS) esters. sigmaaldrich.comorganic-chemistry.org This approach, known as the BSA/NHS coupling strategy, allows for the formation of peptide bonds under neutral and mild conditions, circumventing the need for additional coupling reagents or acids and bases that are common in traditional peptide synthesis. sigmaaldrich.comorganic-chemistry.org

The reaction proceeds by coupling an N-protected amino acid NHS ester with an unprotected amino acid in the presence of BSA. organic-chemistry.org BSA serves to silylate the unprotected amino acid, enhancing its nucleophilicity and facilitating the attack on the NHS ester. A key advantage of this method is the simplification of the purification process. Excess BSA, the silylated acetamide (B32628) byproduct, and NHS are all water-soluble or readily hydrolyze, allowing for their easy removal by washing with water or a saturated sodium chloride solution. sigmaaldrich.comorganic-chemistry.org This eliminates the need for multiple acidic and basic aqueous extractions, which can be time-consuming and potentially detrimental to the peptide product. sigmaaldrich.comorganic-chemistry.org

The efficiency of this coupling method has been demonstrated in the synthesis of various dipeptides. sigmaaldrich.com For instance, the synthesis of a t-butyloxycarbonyl (Boc)-protected dipeptide showcases the practical application of this strategy. sigmaaldrich.com The conditions for the coupling reaction can be optimized, with studies showing that the yield and efficiency are significantly improved when BSA is used. researchgate.net When no BSA is added, the coupling product is barely detectable. researchgate.net

Table 1: Example of Dipeptides Synthesized via BSA/NHS Coupling This table is for illustrative purposes. Specific yields and conditions can be found in the cited literature.

N-Protected Amino Acid NHS Ester Unprotected Amino Acid Resulting Dipeptide
Boc-Ala-OSu H-Phe-OH Boc-Ala-Phe-OH
Boc-Val-OSu H-Gly-OH Boc-Val-Gly-OH

Metal-Free Amidation of Peptidyl Thiol Esters

This compound facilitates a metal-free approach for the direct amidation of peptidyl thiol esters with α-amino acid esters. organic-chemistry.org This method provides a convenient route to N-protected peptides in good yields under mild conditions and is tolerant of various functional groups. organic-chemistry.org

The key role of BSA in this transformation is to act as an N-silylating agent, activating the amine component. From a mechanistic standpoint, the in-situ generation of N-silylamines from the reaction between the α-amino ester and BSA is crucial for facilitating the subsequent amide bond formation with the peptidyl thiol ester. organic-chemistry.org This pre-activation of the amine enhances its reactivity, allowing the amidation to proceed efficiently without the need for a metal catalyst and, importantly, without causing racemization at the chiral centers of the amino acids. organic-chemistry.org The reaction involves an O-silylthionoester, generated in situ from the thiol acid and BSA, which reacts with the amine to form a tetrahedral intermediate, ultimately leading to the amide bond. organic-chemistry.org

Specialized Synthetic Transformations

Beyond peptide chemistry, BSA is instrumental in a variety of specialized synthetic transformations, demonstrating its broad utility in modern organic synthesis.

Regioselective Desulfation of Polysaccharide Sulfates

This compound is employed as a key reagent for the regioselective desulfation of polysaccharide sulfates. sigmaaldrich.comresearchgate.netsigmaaldrich.com Specifically, it facilitates the specific cleavage of sulfate groups at the 6-position of sugar residues (6-O-desulfation). researchgate.netjcggdb.jpnih.gov This reaction is highly selective for the primary hydroxyl groups, leaving sulfate groups on secondary hydroxyls and N-sulfate groups largely untouched. researchgate.netjcggdb.jpnih.gov

The process involves treating the pyridinium salts of glycosaminoglycans or other sulfated polysaccharides with BSA in a solvent like pyridine (B92270). researchgate.net The reaction proceeds efficiently, typically at elevated temperatures, without causing depolymerization or other significant chemical changes to the polysaccharide backbone. researchgate.net The silylating reagent is believed to replace the sulfate group with a trimethylsilyl group, which is subsequently removed during workup to yield the free hydroxyl group. jcggdb.jpnih.gov This method provides a powerful tool for the structural analysis and functional modification of biologically important sulfated glycans. jcggdb.jpnih.gov

1,3-Isomerization of Allylic Alcohols

In the field of transition-metal catalysis, BSA has been identified as a crucial additive for enhancing the selectivity of certain reactions. One such application is in the rhenium-catalyzed 1,3-isomerization of allylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov While catalysts like O3ReOSiPh3 are effective in promoting this isomerization, achieving high regioselectivity can be challenging as the reaction often leads to an equilibrium mixture of isomers. organic-chemistry.org

A strategy to overcome this involves using BSA as an additive to selectively remove one of the products from the reaction equilibrium. organic-chemistry.orgnih.gov This approach is particularly effective for the isomerization of tertiary allylic alcohols to primary allylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.govpitt.edu The rationale is based on the differential reaction rates of silylation; primary alcohols are silylated by BSA much faster than tertiary alcohols. pitt.edu By adding BSA to the reaction mixture, the desired primary allylic alcohol product is selectively and irreversibly converted into its trimethylsilyl ether, effectively trapping it and driving the equilibrium towards its formation. organic-chemistry.orgnih.govpitt.edu The silyl ether can then be easily cleaved to afford the desired primary alcohol in high yield and selectivity. pitt.edu

Table 2: Effect of BSA on Rhenium-Catalyzed Isomerization of a Tertiary Allylic Alcohol This table represents a conceptual outcome based on the literature. organic-chemistry.orgnih.govpitt.edu

Reaction Conditions Starting Material (Tertiary Allylic Alcohol) Product Distribution without BSA Product Distribution with BSA (after desilylation)

Promotion of C-F Bond Cleavage Reactions (e.g., Desymmetrization)

This compound has been shown to promote challenging C-F bond cleavage reactions. In one notable example, BSA, in combination with a catalytic amount of cesium fluoride (B91410) (CsF), is used for the desymmetrization of aryldifluoromethylcarbamates to synthesize 3,5-diaryl-2-fluoromethyl-oxazolidin-2-ones. researchgate.net

The proposed mechanism suggests that the BSA-CsF combination generates a cesium amide, which acts as a Brønsted base to deprotonate the carbamate. researchgate.net The subsequent intramolecular cyclization, which involves the cleavage of a strong C-F bond, is believed to be accelerated through an interaction with the silicon atom of BSA. researchgate.net This interaction facilitates the displacement of the fluoride ion, leading to the formation of the desired oxazolidinone ring and releasing trimethylsilyl fluoride (TMSF). researchgate.net

Synthesis of Aminobisphosphinates

Recent research has highlighted a novel application of BSA in a cascade reaction for the synthesis of aminobisphosphinates. mdpi.compreprints.org This method involves the reaction between hypophosphorous acid and an N,O-bis(trimethylsilyl)imidate, mediated by a Lewis acid such as zinc iodide (ZnI2). mdpi.com

In this synthetic pathway, BSA is not a direct reactant in the key bond-forming step but is used in the preparation of the N,O-bis(trimethylsilyl)imidate starting materials. mdpi.compreprints.org These imidates are readily synthesized via the silylation of amides with BSA. mdpi.com The subsequent reaction involves the silylation of hypophosphorous acid, followed by the Lewis acid-mediated addition to the imidate to construct the aminobisphosphinate framework. mdpi.com In some cases, N-silylacetamide, generated during the silylation step, can participate in the reaction, leading to the formation of an α-aminomethylenebisphosphinate. mdpi.compreprints.org

Role in the Production of Synthetic Cephalosporin Antibiotics

The core structure of many cephalosporins, 7-aminocephalosporanic acid (7-ACA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), contains both a carboxylic acid group and a primary amine. These groups must be protected before the acylation of the 7-amino group to introduce the desired side chain. BSA efficiently silylates both the carboxyl and amino groups by replacing the acidic protons with trimethylsilyl (TMS) groups. This protection strategy is vital for several reasons:

Increased Solubility: The resulting silylated intermediates exhibit improved solubility in non-polar organic solvents, which are often used in subsequent reaction steps.

Prevention of Side Reactions: Protection of the carboxylic acid group prevents it from interfering with the acylation of the amino group.

Improved Yield and Purity: By directing the reaction to the desired pathway, the use of BSA leads to higher yields of the target cephalosporin and simplifies purification processes.

The silylation reaction is typically carried out under anhydrous conditions. After the desired side chain has been introduced, the TMS protecting groups can be easily removed by hydrolysis during the workup phase, regenerating the original functional groups. The use of BSA is a well-established method in the industrial production of various cephalosporin antibiotics, contributing to more efficient and cost-effective manufacturing processes.

Enhancing Solubility and Reactivity of Biopolymers (e.g., Poly-L-lysine hydrobromide)

The modification of biopolymers to alter their physical and chemical properties is a significant area of research. This compound plays a valuable role in this context by enhancing the solubility and reactivity of biopolymers in non-aqueous environments. A notable example is the silylation of Poly-L-lysine hydrobromide (PLL-HBr).

Poly-L-lysine is a polypeptide that is typically soluble in aqueous solutions but has poor solubility in apolar organic solvents. This limits its application in certain synthetic transformations that require anhydrous, non-polar conditions. Silylation with BSA offers a solution to this problem. BSA reacts with the primary amino groups and the carboxylic acid groups present in the lysine residues of the polymer.

In a study on the silylation of PLL-HBr, treatment with BSA resulted in the highly efficient conversion of the polymer to its trimethylsilylated derivative (PLL-SiMe3) dovepress.com. The silylation occurred at the carboxyl, N-terminal α-amine, and the ε-amine groups of the lysine residues dovepress.com. This chemical modification dramatically altered the solubility profile of the polymer. The resulting PLL-SiMe3 was found to be soluble in a range of apolar organic solvents, including methylene chloride, tetrahydrofuran, and xylenes dovepress.com. This increased solubility opens up new possibilities for the use of Poly-L-lysine in various applications, such as in the formation of interpenetrating polymer networks and for grafting reactions in non-aqueous media dovepress.com. The underlying principle of using BSA to modify the functional groups of a biopolymer to enhance its solubility can be extended to other biopolymers containing reactive protons, such as other polypeptides, polysaccharides, and nucleic acids.

Solvent Effects and Catalysis in this compound-Mediated Reactions

Synergistic Catalysis with Lewis Acids (e.g., Trimethylsilyl trifluoromethanesulfonate, Trimethylchlorosilane)

The reactivity of this compound can be further enhanced through synergistic catalysis with Lewis acids. Two common Lewis acids used for this purpose are Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Trimethylchlorosilane (TMCS).

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): TMSOTf is a powerful Lewis acid that is often used as a catalyst in reactions where BSA is employed as a silylating agent. A prominent example is the Vorbrüggen glycosylation, a key reaction in the synthesis of nucleosides researchgate.netresearchgate.net. In this reaction, the nucleobase is first silylated with BSA to increase its nucleophilicity and solubility in the reaction medium. Subsequently, a protected sugar is coupled to the silylated nucleobase in the presence of a catalytic amount of TMSOTf. The Lewis acid activates the sugar, facilitating the formation of the crucial C-N glycosidic bond.

Trimethylchlorosilane (TMCS): TMCS is frequently added in catalytic amounts (typically 1-20%) to BSA to create a more potent silylating mixture researchgate.netbrandeis.edu. This combination is particularly effective for the derivatization of substrates that are difficult to silylate with BSA alone, such as amides, secondary amines, and sterically hindered hydroxyl groups researchgate.net. The TMCS acts as a catalyst, increasing the electrophilicity of the silicon atom in the silylating agent, thereby accelerating the reaction. The BSA and TMCS mixture has good solvent properties and can often be used without an additional solvent researchgate.net.

The synergistic effect of these Lewis acids with BSA allows for milder reaction conditions and expands the scope of substrates that can be efficiently silylated.

Application of Specific Organometallic or Salt-Based Catalysts (e.g., Potassium Acetate)

In addition to Lewis acids, certain salt-based catalysts, such as potassium acetate, can be used to promote specific transformations in conjunction with this compound. Potassium acetate, in the presence of BSA, can act as a base to facilitate reactions that proceed through anionic intermediates.

A notable application is in the decarboxylative Claisen rearrangement of allylic tosylacetates researchgate.net. In this reaction, a sub-stoichiometric amount of potassium acetate, when used with BSA, triggers the in situ formation of a silyl ketene acetal. This intermediate then undergoes a google.comgoogle.com-sigmatropic rearrangement followed by decarboxylation to yield homoallylic sulfones researchgate.net.

Furthermore, the combination of BSA and a catalytic quantity of potassium acetate has been shown to be advantageous in palladium-catalyzed allylic alkylation reactions. For example, in the reaction of 1,3-diphenylprop-2-enyl acetate with dimethyl malonate, the addition of potassium acetate to the reaction mixture containing BSA and a palladium catalyst leads to high enantioselectivities and essentially quantitative yields researchgate.net. The potassium acetate is thought to initiate the generation of the dimethyl malonate nucleophile researchgate.net.

Analytical Applications of N,o Bis Trimethylsilyl Acetamide in Chemical Research

Derivatization Strategies for Chromatographic Analysis

Derivatization with BSA is a cornerstone of sample preparation for chromatographic analysis, particularly for GC-based methods. chemcoplus.co.jpchemimpex.com The introduction of a trimethylsilyl (B98337) group reduces the polarity of the analyte and minimizes hydrogen bonding, which in turn enhances its volatility and thermal stability. chemcoplus.co.jpsigmaaldrich.com

Sample Preparation for Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

The use of BSA in sample preparation is essential for the successful analysis of polar compounds by GC and GC-MS. chemimpex.com Without derivatization, many polar analytes, such as amino acids and sugars, are not volatile enough to be analyzed by these techniques and may decompose in the hot injector port of the gas chromatograph. thermofisher.com The derivatization process typically involves dissolving the sample in a suitable nonprotic solvent, such as pyridine (B92270) or dimethylformamide (DMF), and then adding BSA. wordpress.comsigmaaldrich.com The reaction mixture is often heated to ensure complete derivatization. wordpress.com For some applications, BSA can be used without an additional solvent due to its good solvent properties. chemcoplus.co.jpsigmaaldrich.com The resulting TMS derivatives are then directly injected into the GC or GC-MS system. wordpress.com

It is important to note that excess derivatizing reagent and its byproducts can sometimes interfere with the analysis, especially in trace analysis. nih.gov However, methods have been developed to mitigate this interference. nih.gov

Formation of Volatile Trimethylsilyl Derivatives for Enhanced Detection

The fundamental principle behind using BSA is the conversion of non-volatile or semi-volatile compounds into their more volatile TMS counterparts. wordpress.comchemcoplus.co.jpwikipedia.org This is achieved by the replacement of active hydrogens in functional groups like hydroxyls (–OH), carboxyls (–COOH), amines (–NH₂), and thiols (–SH) with a trimethylsilyl group, (CH₃)₃Si-. chemcoplus.co.jpsigmaaldrich.com The reaction with BSA is generally fast and produces stable derivatives. sigmaaldrich.com The increased volatility of the TMS derivatives allows them to be readily vaporized and transported through the GC column, leading to sharper chromatographic peaks and improved detection limits. chemimpex.com

The general order of reactivity for the derivatization of various functional groups with silylating agents is: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comsigmaaldrich.com The reactivity is also influenced by steric hindrance. sigmaaldrich.comsigmaaldrich.com

Improvement of Analyte Volatility and Thermal Stability

A key advantage of silylation with BSA is the significant improvement in the thermal stability of the analytes. chemcoplus.co.jpsigmaaldrich.com Many underivatized polar compounds are prone to thermal degradation at the high temperatures used in GC analysis. bohrium.com By converting them into their TMS derivatives, their stability is enhanced, allowing for analysis at higher temperatures without decomposition. sigmaaldrich.com This leads to better chromatographic resolution and more reliable quantitative analysis. chemimpex.com The increased thermal stability is particularly crucial for the analysis of complex biological and environmental samples. chemimpex.com

Derivatization for Liquid Chromatography (LC) and Mass Spectrometry (MS)

While BSA is most prominently used in GC, derivatization strategies are also employed to enhance analysis by liquid chromatography (LC) and mass spectrometry (MS). In the context of MS, particularly with techniques like electrospray ionization (ESI), derivatization can improve ionization efficiency and lead to the formation of more informative fragment ions. For instance, derivatizing peptide carboxyl groups can generate more highly charged peptide ions that fragment efficiently under electron transfer dissociation (ETD), leading to better sequence coverage in proteomic studies. nih.gov

Application in the Analysis of Specific Compound Classes

BSA is a versatile reagent suitable for the derivatization of a broad spectrum of compound classes. sigmaaldrich.comchemcoplus.co.jp Its applications extend to the analysis of amino acids, carbohydrates, steroids, phenols, and carboxylic acids, among others. chemimpex.comtcichemicals.com

Derivatization of Amino Acids and Peptides for Analytical Detection

The analysis of amino acids by GC is challenging due to their polar nature and low volatility. thermofisher.comsigmaaldrich.com Derivatization with BSA, often in combination with a catalyst like trimethylchlorosilane (TMCS), is a common and effective method to overcome these challenges. tcichemicals.comsigmaaldrich.com The reaction converts the polar functional groups of amino acids into their corresponding TMS derivatives, making them amenable to GC-MS analysis. tcichemicals.comnih.gov This allows for the sensitive and specific detection of amino acids in various matrices, including biological fluids. nih.gov

For peptide analysis, while LC-MS is the predominant technique, derivatization can significantly enhance the information obtained. Chemical derivatization of peptide carboxyl groups has been shown to increase the charge state of peptides, which in turn improves the efficiency of fragmentation techniques like ETD, resulting in more comprehensive peptide and protein identification. nih.gov

Compound ClassDerivatization Reagent(s)Analytical TechniqueKey Improvements
Amino Acids BSA, BSA + TMCS, BSTFAGC, GC-MSIncreased volatility, improved thermal stability, enhanced detection. tcichemicals.comnih.gov
Peptides Tertiary/Quaternary AminesLC-MS (ETD)Increased charge state, enhanced fragmentation efficiency, improved sequence coverage. nih.gov
Steroids BSA, BSA + TMCSGCFormation of stable TMS derivatives for analysis. sigmaaldrich.comtcichemicals.com
Sugars BSA + TMCSGCEnables the analysis of otherwise non-volatile carbohydrates. tcichemicals.com
Phenols BSA in DMFGCEffective derivatization for enhanced analysis. chemcoplus.co.jp

Analysis of Carbohydrates and Alcohols through Trimethylsilyl Ether Formation

N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent widely employed in analytical chemistry, particularly for the analysis of polar compounds like carbohydrates and alcohols by gas chromatography (GC). sigmaaldrich.comchemimpex.com These compounds are often non-volatile due to the presence of multiple hydroxyl (-OH) groups, which leads to strong intermolecular hydrogen bonding. ajrsp.comchemcoplus.co.jp Derivatization with BSA replaces the active hydrogen atoms in these hydroxyl groups with a trimethylsilyl (TMS) group, forming trimethylsilyl ethers. chemcoplus.co.jpyoutube.comlibretexts.org This process, known as silylation, reduces the polarity and increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. ajrsp.commdpi.com

The reaction with BSA is highly effective for a range of compounds, including non-sterically hindered alcohols. chemcoplus.co.jpavantorsciences.com The formation of TMS ethers significantly improves chromatographic resolution and detection limits. chemimpex.com While BSA is highly reactive towards many functional groups, its use for trimethylsilylation of sugars sometimes requires the presence of a catalyst, such as trimethylchlorosilane (TMCS), to proceed efficiently. tcichemicals.comsigmaaldrich.com The combination of BSA and TMCS is a commonly used silylating reagent mixture. sigmaaldrich.com Pyridine is a frequently used solvent in these reactions due to the high solubility of carbohydrates in it. ajrsp.comresearchgate.net In some instances, the silylating reagents themselves can act as the solvent, eliminating the need for an additional one. sigmaaldrich.comresearchgate.net

The derivatization of carbohydrates can sometimes result in multiple peaks for a single compound due to the formation of anomers (syn and anti forms), whereas non-reducing carbohydrates typically show a single peak. ajrsp.com The byproducts of the reaction with BSA are generally neutral and volatile, which is advantageous for chromatography. researchgate.net

Table 1: Derivatization of Carbohydrates and Alcohols with BSA for GC Analysis

Analyte Class Derivatization Reagent(s) Typical Reaction Conditions Purpose of Derivatization Reference(s)
Carbohydrates BSA with catalytic TMCS in Pyridine Reaction for 45 min at room temperature or 20 min at 60°C. Increases volatility and thermal stability for GC analysis. ajrsp.comtcichemicals.com
Sugars Hexamethyldisilazane (B44280) (HMDS) + TMCS in Pyridine Heating at 60°C for 1 hour. To form volatile TMS derivatives. researchgate.netresearchgate.net
Alcohols (non-sterically hindered) BSA Mild conditions, often at room temperature. Forms stable and volatile TMS ethers. chemcoplus.co.jpavantorsciences.com
Short-chain alcohols BSTFA (similar to BSA) Not specified, but derivatives are stable even in base. Enables trace determination by GC-MS, removing interference. nih.gov

This table is interactive and can be sorted by column.

Derivatization of Phenolic Acids, Steroids, and Alkaloids

The analytical utility of this compound extends to other important classes of organic compounds, including phenolic acids, steroids, and alkaloids. sigmaaldrich.comavantorsciences.com These compounds, like carbohydrates, often possess polar functional groups such as hydroxyls, carboxyls, and amines, which render them non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography. chemcoplus.co.jpmdpi.com Derivatization with BSA is a crucial sample preparation step to overcome these analytical challenges. mdpi.com

BSA is a potent silylating agent for phenols and carboxylic acids, making it an excellent choice for the analysis of phenolic acids found in natural products like fruits. sigmaaldrich.comchemcoplus.co.jp The derivatization converts these acidic groups into their respective TMS esters and ethers, which are more volatile and thermally stable. mdpi.com

In the analysis of steroids, derivatization is typically required before analysis by gas chromatography/mass spectrometry (GC/MS). nih.govacs.org BSA is one of the silylating reagents used for this purpose. nih.govacs.org The derivatization of hydroxyl and ketone functionalities in steroid molecules enhances their volatility and improves chromatographic peak shape. tcichemicals.comgcms.cz For instance, ketosteroids may undergo a two-step derivatization, first with methoxylamine to form oximes, followed by silylation with BSA. tcichemicals.com Studies have also explored microwave-accelerated derivatization (MAD) to speed up the reaction time significantly compared to traditional thermal methods. nih.govacs.org For certain glucocorticoids, a mixture of trimethylsilylimidazole (TSIM), BSA, and TMCS has been shown to provide a more significant increase in chromatographic intensity than other reagents. mdpi.com

Alkaloids, which contain basic nitrogen atoms and often other polar functional groups, also benefit from silylation with BSA. chemcoplus.co.jpavantorsciences.com The process reduces the polarity and increases the stability of these compounds, facilitating their separation and detection by GC-MS. chemcoplus.co.jpsigmaaldrich.com

Table 2: Application of BSA in the Derivatization of Phenolic Acids, Steroids, and Alkaloids

Analyte Class Derivatization Reagent(s) Analytical Method Key Improvements Reference(s)
Phenolic Acids BSA, often in a solvent like DMF GC-MS Increased volatility and stability of derivatives. sigmaaldrich.comchemcoplus.co.jp
Steroids BSA, BSTFA, MSTFA, often with TMCS as a catalyst GC-MS Enhanced volatility, improved peak shape, and reproducibility. tcichemicals.comnih.govacs.org
Glucocorticoids TSIM/BSA/TMCS mixture GC-Orbitrap HRMS Significant increase in chromatographic intensity. mdpi.com
Alkaloids BSA, often with TMCS as a catalyst GC-MS Formation of stable and volatile TMS derivatives for improved analysis. chemcoplus.co.jpavantorsciences.comsigmaaldrich.com

This table is interactive and can be sorted by column.

N,o Bis Trimethylsilyl Acetamide in Biochemical and Biomolecular Research

Chemical Modification of Biomolecules for Enhanced Detection and Stability

A cornerstone of biochemical analysis is the ability to accurately detect and quantify a wide array of biomolecules. However, many of these compounds, such as amino acids, carbohydrates, and organic acids, are polar and non-volatile, making them unsuitable for direct analysis by techniques like Gas Chromatography (GC). chemimpex.comwvu.edu Derivatization with BSA addresses this limitation by converting polar functional groups into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. wikipedia.orgwvu.edu

The introduction of the TMS group via silylation effectively masks the polar nature of functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH). sigmaaldrich.comtcichemicals.com This modification reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the molecule and increases its volatility. wvu.edu Furthermore, the resulting TMS ethers, esters, and amines are generally more thermally stable, preventing decomposition at the high temperatures often used in GC injectors and columns. sigmaaldrich.com This enhanced stability and volatility lead to improved chromatographic performance, characterized by sharper peaks, better resolution between analytes, and increased sensitivity. chemimpex.com For example, BSA has been successfully used to derivatize phenolic acids in fruit extracts and various amino acids, enabling their quantification by GC-Mass Spectrometry (GC-MS). sigmaaldrich.comfishersci.fr The reactivity of BSA can be further enhanced for less reactive or sterically hindered groups by adding a catalyst, such as trimethylchlorosilane (TMCS). sigmaaldrich.com

Table 1: Modification of Biomolecules with BSA for Enhanced Analysis
Biomolecule ClassTarget Functional Group(s)Purpose of ModificationAnalytical Benefit
Amino Acids-COOH, -NH₂, -OH, -SHIncrease volatility and thermal stabilityEnables GC-MS analysis, improves peak shape and quantification. wvu.edutcichemicals.com
Carbohydrates (Sugars)-OHIncrease volatilityAllows for GC analysis of previously intractable sugars. tcichemicals.com
Organic Acids-COOH, -OHIncrease volatility for GC analysisFacilitates metabolic profiling and quantification. researchgate.net
Phenols-OHIncrease volatility and stabilityImproved detection and identification in natural products. sigmaaldrich.com
Steroids-OHForm stable derivatives for GCEnables analysis of steroid profiles. tcichemicals.comfishersci.fr

Contributions to Synthetic Methodologies for Peptides and Nucleotides

Beyond its role in analysis, BSA is a valuable reagent in the chemical synthesis of complex biomolecules like peptides and nucleotides. Its ability to act as a protecting agent and an activator under neutral conditions is crucial for these multi-step processes. chemicalbook.comchemicalbook.com

In peptide synthesis, the unprotected functional groups of amino acids can lead to unwanted side reactions and solubility issues. chemrxiv.org BSA is used to transiently protect the amino and carboxyl groups by converting them into their N,O-bis(trimethylsilyl) derivatives. chemrxiv.org This strategy addresses solubility problems and increases the nucleophilicity of the amino group for subsequent coupling reactions. chemrxiv.org A notable application is the use of BSA in combination with N-hydroxysuccinimide (NHS) esters as coupling agents for dipeptide synthesis. chemicalbook.comresearchgate.net This method is efficient and simplifies the purification process, as the byproducts are water-soluble and easily removed. chemicalbook.comresearchgate.net The reaction proceeds under mild conditions without the need for additional acids or bases, which helps to prevent racemization of the chiral amino acid centers. chemicalbook.comresearchgate.net

In the synthesis of nucleosides, which are the building blocks of DNA and RNA, BSA plays a critical role in the Vorbrüggen glycosylation reaction. thieme-connect.comresearchgate.net In this key step, a protected sugar is coupled to a nucleobase. BSA is used to pre-activate the nucleobase by silylating the nitrogen atoms of purine (B94841) and pyrimidine (B1678525) rings. thieme-connect.comresearchgate.net This silylation increases the solubility of the base in aprotic solvents and makes it more reactive towards the sugar moiety in the presence of a Lewis acid catalyst. chemicalbook.comresearchgate.net This method has proven effective for coupling various bases, including those that are sterically hindered. chemicalbook.com

Table 2: Role of BSA in Synthetic Methodologies
Synthetic TargetRole of BSAMechanism/ProcessKey Advantage
PeptidesProtecting and Activating AgentForms N,O-bis(trimethylsilyl)amino acids, increasing solubility and nucleophilicity for coupling reactions. chemrxiv.orgAvoids harsh conditions, simplifies purification, and minimizes racemization. chemicalbook.comresearchgate.net
NucleosidesActivating AgentSilylates nucleobases to increase their reactivity for glycosylation (Vorbrüggen reaction). thieme-connect.comresearchgate.netEnables efficient coupling of the base to the sugar moiety under mild conditions. chemicalbook.com

Applications in Proteomics and Metabolomics for Improved Analytical Efficiency

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These fields rely heavily on analytical techniques like GC-MS to separate, identify, and quantify hundreds to thousands of molecules in complex samples. nih.govresearchgate.net A significant challenge is the vast chemical diversity of proteins and metabolites, many of which are non-volatile. unina.itnih.gov

Derivatization with BSA is a widely adopted strategy in metabolomics to make a broad range of metabolites amenable to GC-MS analysis. unina.itnih.gov The process typically involves a two-step reaction where carbonyl groups are first protected by methoximation, followed by silylation of active hydrogens with a reagent like BSA or its relatives, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This comprehensive derivatization converts polar metabolites—including organic acids, amino acids, sugars, and fatty acids—into their volatile TMS derivatives. wvu.eduresearchgate.netnih.gov The result is a dramatic improvement in analytical efficiency, allowing for the generation of a comprehensive metabolic profile from a single GC-MS run. unina.it This improved efficiency is critical for discovering biomarkers and understanding metabolic perturbations in disease. nih.gov

In proteomics, analysis typically involves digesting proteins into smaller peptides, a "bottom-up" approach. thermofisher.comlcms.cz While liquid chromatography-mass spectrometry (LC-MS) is the dominant technique, GC-MS analysis of derivatized peptides or specific amino acids can provide complementary information. Silylation with BSA can be used for the quantitative analysis of amino acid composition following protein hydrolysis, providing insights into protein concentration and composition. wvu.edu The derivatization improves the chromatographic separation and detection of the constituent amino acids. wvu.edu

Table 3: Impact of BSA Derivatization in Proteomics and Metabolomics
FieldAnalyte TypeEffect of BSA DerivatizationReference Finding
MetabolomicsAmino acids, organic acids, sugarsIncreases volatility and thermal stability, enabling GC-MS profiling.Derivatization with silylating agents like BSTFA (a close relative of BSA) is a standard method for analyzing short-chain fatty acids and other metabolites. nih.gov
MetabolomicsGeneral polar metabolitesImproves chromatographic peak shape and separation efficiency.Silylation is a powerful single-step strategy to convert a variety of polar compounds into derivatives suitable for GC-MS analysis. unina.it
ProteomicsAmino acids (from protein hydrolysates)Allows for accurate quantification of amino acid composition by GC-MS.TMS derivatization requires a single step and reduces the polarity of amino acids, increasing their volatility for GC analysis. wvu.edu

Strategies for Introducing Labels and Probes into Biologically Relevant Molecules

The specific labeling of biomolecules with probes such as biotin (B1667282) or fluorescent tags is essential for their detection, visualization, and purification. BSA can be used strategically in these labeling protocols, primarily by providing temporary protection to reactive sites on the biomolecule, thereby directing the label to a desired location.

BSA's role in these strategies is often as an auxiliary reagent. For example, to attach a probe to a specific location on a complex molecule that has multiple reactive sites (e.g., several hydroxyl or amine groups), BSA can be used to silylate and thus "protect" all but the intended target site. After the probe is attached to the unprotected site, the TMS protecting groups can be easily removed under mild conditions, restoring the original functionality.

A documented research finding illustrates this strategy where BSA was used for the in situ protection of the nitrogen atoms of an imidazole (B134444) and an amide. rsc.org This temporary protection allowed for a subsequent alkylation reaction to proceed smoothly at a different site, introducing a chemical group that would later be converted into a biotin probe. rsc.org This demonstrates how BSA can facilitate complex synthetic transformations by selectively and temporarily masking reactive functional groups, enabling the precise introduction of labels and probes into biologically relevant molecules.

Table 4: Strategies for Label and Probe Introduction Using BSA
StrategyRole of BSAExample ApplicationOutcome
Regioselective ModificationTemporary protection of functional groupsIn situ protection of imidazole and amide nitrogens in a heterocyclic compound. rsc.orgFacilitated the selective alkylation at another position to introduce a probe precursor. rsc.org
Multi-step SynthesisProtection of reactive sites (e.g., -OH, -NH₂)Protecting hydroxyl groups on a carbohydrate to allow selective reaction at an anomeric carbon.Enables site-specific attachment of a fluorescent tag or linker molecule.

Comparative Analysis of N,o Bis Trimethylsilyl Acetamide with Alternative Silylating Reagents

Comparative Reactivity and Functional Group Selectivity Profiles

The reactivity of a silylating agent dictates its ability to donate a trimethylsilyl (B98337) (TMS) group, while its selectivity refers to its preference for certain functional groups over others.

BSA and BSTFA are two of the most powerful and widely used silylating reagents, sharing a similar reactivity profile for many common functional groups. sigmaaldrich.comdshs-koeln.de Both readily derivatize alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.comsigmaaldrich.com The general order of reactivity for functional groups with these reagents is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.comsigmaaldrich.com However, some key distinctions exist.

The primary advantage of BSTFA over BSA lies in the greater volatility of its reaction byproducts, namely N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. thomassci.compsu.edu This is particularly beneficial in GC analysis, as it reduces the likelihood of co-elution and interference with the peaks of derivatized analytes, especially those with lower boiling points like some TMS-amino acids. thomassci.comgreyhoundchrom.com For applications requiring high sensitivity, such as trace analysis, the cleaner baseline afforded by BSTFA can be a significant advantage. tcichemicals.com

While both are strong silylating agents, the addition of a catalyst like trimethylchlorosilane (TMCS) is often recommended for derivatizing sterically hindered groups, such as secondary alcohols and amines, with either reagent. thomassci.compsu.edu

Table 1: BSA vs. BSTFA Reactivity and Selectivity

FeatureN,O-Bis(trimethylsilyl)acetamide (BSA)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylating Power High, similar to BSTFA sigmaaldrich.comdshs-koeln.deHigh, similar to BSA sigmaaldrich.comdshs-koeln.de
Primary Byproduct N-trimethylsilylacetamideN-trimethylsilyl-trifluoroacetamide
Byproduct Volatility Less volatile than BSTFA byproducts thomassci.comMore volatile than BSA byproducts thomassci.compsu.edu
Recommended For General purpose, phenols (especially with DMF) thomassci.comgreyhoundchrom.comAnalyses where byproduct interference is a concern, lower boiling point analytes thomassci.comtcichemicals.com
Not Recommended For Carbohydrates (can cause anomerization) sigmaaldrich.comgcms.cz

MSTFA is another powerful silylating agent that offers distinct advantages over BSA. The most notable of these is the even greater volatility of its primary byproduct, N-methyltrifluoroacetamide. tcichemicals.comsigmaaldrich.com This characteristic makes MSTFA particularly valuable for complex analyses where even the byproducts of BSTFA might interfere with the detection of trace components. sigmaaldrich.com

MSTFA is often considered to react more rapidly and completely than BSA for a range of compounds. sigmaaldrich.com It is also a good solvent for many substances, sometimes eliminating the need for an additional solvent. sigmaaldrich.com For the derivatization of amine hydrochlorides, MSTFA can be used directly. greyhoundchrom.com

Table 2: BSA vs. MSTFA Reactivity and Selectivity

FeatureThis compound (BSA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylating Power High sigmaaldrich.comHigh, often considered more reactive than BSA sigmaaldrich.com
Primary Byproduct N-trimethylsilylacetamideN-methyltrifluoroacetamide
Byproduct Volatility Less volatile than MSTFA byproduct sigmaaldrich.comMost volatile among common silylating amides sigmaaldrich.comtcichemicals.com
Reaction Speed Generally fast and quantitative sigmaaldrich.comOften faster and more complete than BSA sigmaaldrich.com
Applications Wide range of functional groups sigmaaldrich.comIdeal for trace analysis, amine hydrochlorides, and when minimal byproduct interference is critical greyhoundchrom.comsigmaaldrich.com

TMSCl is a highly reactive silylating agent, but it is rarely used alone for analytical derivatization due to the production of corrosive hydrochloric acid (HCl) as a byproduct. This can damage chromatographic columns and instrumentation. Instead, TMSCl is frequently used as a catalyst in combination with other reagents like BSA or HMDS to increase their silylating power. psu.edusigmaaldrich.com

Hexamethyldisilazane (B44280) (HMDS) is a weaker silylating agent compared to BSA. registech.com It is often used for the silylation of carbohydrates and can be employed for derivatizing alcohols, thiols, and amines. gcms.czwikipedia.org To enhance its reactivity, HMDS is commonly used in combination with TMSCl and a solvent like pyridine (B92270). gcms.cz This mixture is particularly popular for silylating sugar acids and related substances. gcms.cz

In comparison, BSA is a much stronger silylating agent than HMDS alone and does not produce corrosive byproducts like TMSCl. sigmaaldrich.com While the addition of TMCS can enhance BSA's reactivity for hindered functional groups, BSA on its own is sufficient for a wide array of applications where HMDS would be ineffective. sigmaaldrich.comsigmaaldrich.com

Table 3: BSA vs. TMSCl/HMDS Reactivity and Selectivity

FeatureThis compound (BSA)Trimethylsilyl Chloride (TMSCl) / Hexamethyldisilazane (HMDS)
Silylating Power High sigmaaldrich.comTMSCl: Very high, but corrosive. HMDS: Weak. registech.com
Byproducts N-trimethylsilylacetamide (non-corrosive) wikipedia.orgTMSCl: Hydrochloric acid (corrosive). HMDS: Ammonia.
Primary Use Stand-alone reagent for a wide range of compounds. sigmaaldrich.comTMSCl: Primarily as a catalyst. sigmaaldrich.com HMDS: For carbohydrates and in combination with a catalyst for other compounds. gcms.cz
Selectivity Broad, silylates most active hydrogens. sigmaaldrich.comTMSCl: Highly reactive, not selective. HMDS: More selective for easily silylated groups like alcohols. wikipedia.org

Volatility Characteristics of Reagents and Reaction Byproducts

The volatility of both the silylating reagent and its byproducts is a critical factor in gas chromatography, as it directly impacts the chromatogram. Less volatile species can have longer retention times, potentially interfering with the peaks of interest or fouling the analytical column and detector.

As a general trend, the volatility of the amide-based silylating reagents and their byproducts increases in the following order: BSA < BSTFA < MSTFA. sigmaaldrich.comthomassci.comtcichemicals.com The fluorinated nature of BSTFA and MSTFA contributes to their increased volatility compared to BSA. dshs-koeln.de The byproduct of MSTFA, N-methyltrifluoroacetamide, is particularly volatile, making it an excellent choice for analyses where early-eluting peaks are of interest. tcichemicals.comsigmaaldrich.com

HMDS is a relatively volatile liquid. However, when TMSCl is used, either alone or as a catalyst, the resulting HCl byproduct is highly volatile but also highly corrosive.

Table 4: Comparative Volatility

CompoundVolatilityComments
BSA ModerateByproducts are less volatile than those of BSTFA and MSTFA. thomassci.com
BSTFA HighByproducts are more volatile than BSA's. thomassci.comgreyhoundchrom.com
MSTFA Very HighReagent and byproducts are the most volatile in this comparison. sigmaaldrich.comtcichemicals.com
TMSCl Very HighHighly volatile, but produces corrosive HCl.
HMDS HighA volatile liquid.

Steric and Electronic Factors Governing Comparative Silylation Efficacy

The efficacy of a silylating reagent is governed by a combination of steric and electronic factors. The silylation reaction proceeds via a nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silyl (B83357) donor. sigmaaldrich.com

Electronic Effects: The silylating power of a reagent is related to the stability of the leaving group. In amide-based reagents like BSA, BSTFA, and MSTFA, the leaving group is an amide anion. The electron-withdrawing trifluoromethyl group in BSTFA and MSTFA increases the acidity of the N-H proton in the leaving group, making it a better leaving group and thus enhancing the silylating power of the reagent compared to the non-fluorinated BSA.

Steric Hindrance: The size and shape of both the analyte and the silylating reagent play a crucial role. Sterically hindered functional groups, such as tertiary alcohols or secondary amines, are more difficult to silylate. sigmaaldrich.com While BSA, BSTFA, and MSTFA are all effective for a wide range of compounds, the addition of a small, highly reactive catalyst like TMCS is often necessary to overcome significant steric hindrance. psu.edusigmaaldrich.com The catalyst can access sterically crowded sites more easily and facilitate the reaction. The choice between reagents can also be influenced by steric factors; for instance, some studies have found BSTFA to be better for certain sterically hindered compounds compared to other reagents like MTBSTFA (a related but bulkier reagent not in the primary scope of this comparison). nih.gov

Q & A

Basic: What are the critical handling and storage protocols for BSA to ensure stability in experimental workflows?

BSA is moisture-sensitive and hydrolyzes upon exposure to air, forming acetamide and trimethylsilanol, which compromise reactivity . Store under inert gas (e.g., nitrogen) at 2–8°C in tightly sealed glass containers. During use, maintain anhydrous conditions by employing gloveboxes or Schlenk lines. Physical properties (e.g., boiling point: 71–73°C/35 mmHg; density: 0.82–0.83 g/mL at 20°C) vary slightly across sources due to purity differences (95% vs. higher grades) .

Basic: How is BSA typically employed in derivatization for gas chromatography-mass spectrometry (GC-MS)?

BSA is a trimethylsilyl (TMS) donor used to increase analyte volatility and thermal stability. For hydroxyl or amine groups, dissolve the target compound in pyridine or acetonitrile, add BSA (1:2 molar ratio), and heat at 60–70°C for 30–60 minutes. Catalysts like 10% chlorotrimethylsilane (TMCS) enhance silylation efficiency for sterically hindered sites . Validate derivatization completeness via control samples and spectral library matching .

Advanced: How can researchers optimize BSA-mediated silylation for challenging substrates (e.g., sterically hindered or polar molecules)?

For recalcitrant substrates:

  • Catalyst addition : Use 10% TMCS to increase electrophilicity of the silylating agent .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of polar analytes.
  • Temperature modulation : Extend reaction time (2–4 hours) or elevate temperature (80–100°C) while ensuring solvent compatibility .
  • Pre-silylation : Pre-treat analytes with BSA under inert conditions to prevent competing hydrolysis .

Advanced: How should discrepancies in reported physical properties of BSA (e.g., boiling point, density) be reconciled?

Variations arise from purity grades (e.g., 95% vs. >98%) and measurement conditions. For example:

  • Boiling point : 71–73°C/35 mmHg (95% purity) vs. 45–50°C/14 mmHg for impurities like residual chlorotrimethylsilane .
  • Density : 0.82 g/mL (20°C) for pure BSA vs. 0.97 g/mL for BSTFA-containing formulations .
    Cross-reference supplier certificates of analysis and validate critical parameters via in-house tests (e.g., refractive index: 1.4165–1.4185) .

Advanced: What methodological considerations apply when using BSA in solid-phase peptide synthesis (SPPS)?

In SPPS, BSA is used to silylate nucleophilic groups (e.g., hydroxyls, amines) to prevent undesired side reactions. Key steps:

Deprotection : Remove acid-labile protecting groups (e.g., Boc) with trifluoroacetic acid.

Silylation : Treat with BSA (2 equiv.) in dichloromethane under nitrogen, followed by NHS ester coupling .

Quenching : Neutralize excess BSA with aqueous sodium bicarbonate before subsequent reactions .

Basic: What safety precautions are essential when working with BSA?

BSA is corrosive (GHS Category 1B) and flammable (flash point: 44°C). Use:

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Fume hoods to avoid vapor inhalation (TLV: 0.1 ppm).
  • Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with ethanol/water mixtures .

Advanced: How does BSA compare to BSTFA in derivatization efficiency, and when should one be prioritized?

BSA is less reactive than BSTFA but preferred for:

  • Thermally labile compounds : BSA’s lower silylation temperature (60°C vs. BSTFA’s 70–80°C) minimizes degradation.
  • Polar analytes : BSA’s acetamide backbone improves solubility in polar solvents.
    BSTFA, however, outperforms in silylating sterically hindered sites due to stronger electron-withdrawing trifluoroacetyl groups .

Advanced: What analytical strategies diagnose incomplete derivatization in BSA-treated samples?

  • GC-MS peak broadening : Indicates residual active hydrogens.
  • Control experiments : Compare retention times with fully silylated standards.
  • Post-derivatization QC : Use FTIR to confirm TMS group incorporation (Si-O-C peaks at 1250 cm⁻¹) .

Basic: What is the typical shelf life of BSA under recommended storage conditions?

Unopened BSA retains >90% reactivity for 12–18 months at 2–8°C. Post-opening, aliquot into smaller vials under nitrogen and use within 6 months. Decomposition is indicated by cloudiness or precipitate formation .

Advanced: What mechanistic insights explain BSA’s reactivity in nucleophilic substitution reactions?

BSA acts as a bifunctional silylating agent: the acetamide carbonyl stabilizes the transition state via resonance, while trimethylsilyl groups displace protons on nucleophiles (e.g., –OH, –NH₂). The reaction proceeds via a two-step mechanism:

Nucleophilic attack : Target group attacks the silicon center.

Proton transfer : Acetamide base abstracts a proton, releasing TMS-derivatized product .

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